molecular formula C8H10N2O B1659845 4-(Hydroxymethyl)benzamidine CAS No. 68382-17-2

4-(Hydroxymethyl)benzamidine

Cat. No.: B1659845
CAS No.: 68382-17-2
M. Wt: 150.18 g/mol
InChI Key: WHMKAFNJMLEDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)Benzamidine is an organic compound belonging to the class of benzyl alcohols. It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a benzene ring, which is further substituted with a carboximidamide group (-C(=NH)NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)Benzamidine typically involves the reaction of 4-(Hydroxymethyl)benzonitrile with an appropriate amidine source under anhydrous conditions. One common method is the Pinner reaction, where the nitrile is converted to the corresponding amidine using anhydrous hydrogen chloride in the presence of an alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recrystallization process is often employed to obtain the target compound in high yield .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)Benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)Benzamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)Benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can modulate various biochemical pathways and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)Benzamidine is unique due to the presence of both the hydroxymethyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it valuable in biochemical research and potential therapeutic applications .

Properties

CAS No.

68382-17-2

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-(hydroxymethyl)benzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H3,9,10)

InChI Key

WHMKAFNJMLEDSN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C(=N)N

Canonical SMILES

C1=CC(=CC=C1CO)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.